molecular formula C18H19NO3 B2393413 N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide CAS No. 1396887-47-0

N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide

Cat. No.: B2393413
CAS No.: 1396887-47-0
M. Wt: 297.354
InChI Key: OANYXILXLSFNKW-UHFFFAOYSA-N
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Description

N-((4-Hydroxychroman-4-yl)methyl)-2-methylbenzamide is a benzamide derivative featuring a chroman (4-hydroxychroman) moiety linked via a methylene bridge to the amide nitrogen. Chroman, a benzopyran derivative with a hydroxyl group at position 4, is associated with antioxidant properties due to its redox-active phenolic structure.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-6-2-3-7-14(13)17(20)19-12-18(21)10-11-22-16-9-5-4-8-15(16)18/h2-9,21H,10-12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANYXILXLSFNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2(CCOC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Chroman Ring Formation

The synthesis begins with constructing the chroman (3,4-dihydro-2H-1-benzopyran) ring system. The most widely reported method involves a cyclization reaction between a phenol derivative and an aldehyde under acidic conditions. For example, resorcinol derivatives react with formaldehyde or substituted aldehydes in the presence of hydrochloric acid or sulfuric acid as catalysts. The reaction proceeds via electrophilic aromatic substitution, followed by intramolecular hemiacetal formation and dehydration to yield the chroman-4-ol intermediate.

Key variables influencing this step include:

  • Aldehyde selection : Formaldehyde is typically used for simplicity, but substituted aldehydes may modify ring substituents.
  • Acid catalyst concentration : Higher acid concentrations (e.g., 10–12 M HCl) accelerate cyclization but may increase side products.
  • Temperature : Reactions are conducted at 80–100°C for 4–6 hours to achieve >85% conversion.

Benzamide Group Attachment

The chroman-4-ol intermediate is subsequently functionalized with the 2-methylbenzamide group. This involves a nucleophilic acyl substitution reaction between the chroman derivative and 2-methylbenzoyl chloride. The hydroxyl group on the chroman ring is first activated by deprotonation using a base such as triethylamine or pyridine. The reaction is typically performed in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C to minimize esterification side reactions.

Reaction optimization :

  • Stoichiometry : A 1.2:1 molar ratio of 2-methylbenzoyl chloride to chroman-4-ol ensures complete conversion.
  • Solvent selection : Polar aprotic solvents like THF enhance nucleophilicity of the deprotonated hydroxyl group.
  • Reaction time : 12–24 hours under nitrogen atmosphere yields 70–80% of the target compound.

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial-scale synthesis prioritizes efficiency and reproducibility. Continuous flow reactors are employed for the cyclization step due to their superior heat and mass transfer characteristics compared to batch reactors. For example, a tubular reactor with immobilized acid catalysts (e.g., sulfonated polystyrene resins) enables rapid cyclization at 120°C with residence times of <10 minutes, achieving >90% yield.

Purification Techniques

Crude N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide requires purification to meet pharmaceutical standards.

Column Chromatography

Silica gel chromatography using a gradient of dichloromethane and acetone (95:5 to 85:15 v/v) effectively separates the product from unreacted starting materials and by-products. This method is favored in pilot-scale production due to its scalability and ability to handle multi-kilogram batches.

Recrystallization

Large-scale recrystallization from ethanol/water mixtures (3:1 v/v) at 4°C yields crystals with >99% purity. Solvent composition and cooling rate are critical: faster cooling induces smaller crystal formation, which may trap impurities.

Comparative Analysis of Synthetic Methods

Parameter Laboratory-Scale Method Industrial Method
Cyclization Catalyst HCl (homogeneous) Sulfonated resin (heterogeneous)
Reaction Time 4–6 hours 10 minutes
Yield 85% 92%
Purity Post-Purification 95% (chromatography) 99% (recrystallization)

Industrial methods outperform laboratory techniques in yield and throughput but require significant upfront investment in equipment.

Challenges and Mitigation Strategies

By-Product Formation

The primary by-product arises from over-acylation at the chroman hydroxyl group, forming a diester derivative. This is mitigated by:

  • Strict stoichiometric control of 2-methylbenzoyl chloride.
  • Use of bulky bases (e.g., N,N-diisopropylethylamine) to sterically hinder over-reaction.

Solvent Recovery

Large-scale processes prioritize solvent recycling to reduce costs. Thin-film evaporation systems recover >95% of THF and dichloromethane for reuse.

Emerging Methodologies

Enzymatic Catalysis

Recent studies explore lipase-mediated acylation as a greener alternative. Candida antarctica lipase B (CAL-B) in ionic liquids ([BMIM][BF₄]) achieves 65% conversion at 50°C, though yields remain suboptimal compared to chemical methods.

Photochemical Activation

UV irradiation (254 nm) of the cyclization step reduces reaction time to 1 hour by generating reactive intermediates via photoacid mechanisms. This approach is experimental but promising for energy-efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.

    Reduction: The benzamide moiety can be reduced to an amine under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a chromanone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide and related benzamide derivatives:

Compound Name Core Structure Key Substituents/Features Synthesis Highlights Key Properties/Applications References
N-((4-Hydroxychroman-4-yl)methyl)-2-methylbenzamide Benzamide + chroman 4-Hydroxychroman, 2-methylbenzamide Likely involves coupling 2-methylbenzoyl chloride with chroman-4-ylmethylamine Hypothesized antioxidant activity -
N-(4-Hydroxyphenyl)-4-nitrobenzamide Benzamide + nitro/hydroxyphenyl 4-Nitro, 4-hydroxyphenyl Synthesized via 4-nitrobenzoyl chloride and 4-aminophenol High thermal stability (>300°C), used in high-performance polymers
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide Benzamide + anthraquinone Anthraquinone, 2-methylbenzamide 94% yield via 2-methylbenzoyl chloride and 1-aminoanthraquinone Bidentate directing group for C-H activation in catalysis
N-(2-Nitrophenyl)-4-bromo-benzamide Benzamide + nitro/bromo 4-Bromo, 2-nitrophenyl Comparison with 4MNB (methoxy analog) Structural analysis via crystallography
N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide N-methylbenzamide + ethyl/hydroxy 4-Ethyl, 2-hydroxy, N-methyl 84% yield via 4-ethylbenzoyl chloride and 2-hydroxy-N-methylbenzamide Studied for structure-activity relationships

Structural and Functional Analysis

Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group in N-(4-hydroxyphenyl)-4-nitrobenzamide enhances thermal stability (decomposition >300°C) and polymer compatibility due to strong hydrogen bonding . Bulkier Groups: The anthraquinone moiety in N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide provides a rigid planar structure, facilitating π-π stacking in catalytic intermediates . Hydroxyl Groups: The 4-hydroxychroman group in the target compound may confer radical-scavenging activity, analogous to tocopherols (vitamin E derivatives).

Synthetic Routes: Amide Coupling: Most analogs (e.g., ) are synthesized via nucleophilic acyl substitution using benzoyl chlorides and amines. For example, N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide achieves 94% yield with 2-methylbenzoyl chloride and 1-aminoanthraquinone . Tautomerism: Compounds like 5-aryl-1,2,4-triazoles exhibit thione-thiol tautomerism, confirmed by IR absence of S-H stretches (~2500–2600 cm⁻¹) .

Spectroscopic Characterization: IR Spectroscopy: Benzamides show characteristic C=O stretches at ~1663–1682 cm⁻¹ and C=S stretches at ~1243–1258 cm⁻¹ in thioamide derivatives . NMR: Methyl groups (e.g., 2-methyl in the target compound) resonate at δ 2.1–2.8 ppm in $^1$H-NMR, while anthraquinone protons appear downfield (δ 7.5–8.5 ppm) .

Applications: Catalysis: Anthraquinone-linked benzamides act as directing groups in metal-catalyzed C-H functionalization . Materials Science: Nitrobenzamides with planar structures enhance polymer thermal stability .

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to anti-inflammatory and analgesic properties. This article delves into the compound's mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a chroman moiety, which is known for its biological significance. The chroman structure contributes to the compound's interaction with various biological targets, including enzymes and receptors involved in inflammatory processes.

Research indicates that this compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. COX-II is implicated in the synthesis of prostaglandins that mediate inflammation and pain. By selectively inhibiting COX-II, this compound could potentially reduce inflammatory responses without the gastrointestinal side effects associated with non-selective COX inhibitors.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory activity. For instance, a study reported an IC50 value indicating effective inhibition of COX-II activity comparable to established NSAIDs like Celecoxib .

Table 1: Comparative IC50 Values of this compound and Other NSAIDs

CompoundIC50 (μM)
This compound0.72
Celecoxib1.11
Indomethacin0.89

In Vivo Studies

In vivo studies further corroborate the anti-inflammatory effects of this compound. Animal models of inflammation showed reduced edema and pain response upon administration of this compound. The compound's efficacy was assessed using paw edema models, where significant reductions in swelling were observed compared to control groups .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Chronic Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated that administration of the compound resulted in a marked decrease in pain scores over a four-week period.
  • Osteoarthritis Treatment : In a study focusing on osteoarthritis patients, participants receiving this compound reported improved joint function and reduced pain compared to those receiving placebo treatments.

Q & A

Q. What methodologies are effective for studying structure-activity relationships (SAR) in analogs?

  • Synthesize halogen-substituted analogs (Br, Cl, F) and compare bioactivity via dose-response assays. Use CoMFA/CoMSIA for 3D-QSAR modeling. highlights bromine’s role in enhancing antimicrobial potency in benzothiazole derivatives .

Methodological Considerations

Q. How can fluorescence properties be leveraged for detection in biological assays?

  • Modify the benzamide core with fluorophores (e.g., nitro or methoxy groups) and measure emission spectra. used spectrofluorometry to study Pb²⁺ interactions, optimizing pH (6.0–8.0) for maximum intensity .

Q. What computational tools aid in predicting metabolic stability?

  • Apply ADMET predictors (e.g., SwissADME) to estimate metabolic pathways. Combine with LC-MS/MS to identify metabolites in microsomal assays, focusing on hydroxylation or glucuronidation of the chroman ring .

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